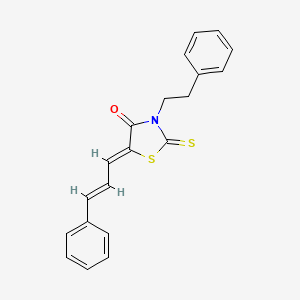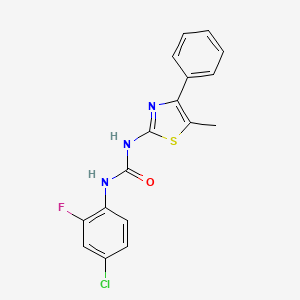
3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as PTZ, is a synthetic compound with potential applications in scientific research. PTZ is a thiazolidinone derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various signaling pathways. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, and to induce apoptosis in cancer cells. Additionally, 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antioxidant properties, and to protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess various biological activities, making it a versatile compound for scientific research. However, there are also limitations to the use of 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Additionally, the exact mechanism of action of 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biological activities, and further studies are needed to fully understand its mechanism of action. Additionally, 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in the treatment of inflammatory diseases and cancer, and further studies are needed to determine its efficacy in these areas. Furthermore, 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antioxidant properties, and further studies are needed to determine its potential use in the prevention and treatment of oxidative stress-related diseases. Overall, 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit anti-cancer properties, and has been studied for its potential use in cancer therapy. Additionally, 3-(2-phenylethyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antioxidant properties, and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c22-19-18(13-7-12-16-8-3-1-4-9-16)24-20(23)21(19)15-14-17-10-5-2-6-11-17/h1-13H,14-15H2/b12-7+,18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOSWRIGAAXTSL-LKZNJTCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-phenylethyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-[(1-benzyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4651726.png)
![N-[2-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4651732.png)
![2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651733.png)
![1-(2-chloro-6-fluorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4651738.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4651753.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4651759.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4651777.png)
![ethyl 5-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4651785.png)
![5-({[3,5-bis(methoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4651789.png)
![5-bromo-N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4651794.png)

![2-(4-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4651814.png)
![1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4651827.png)